1,4,5,6-tetrahydro-7H-indol-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

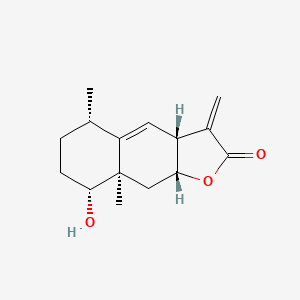

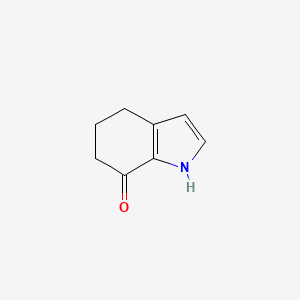

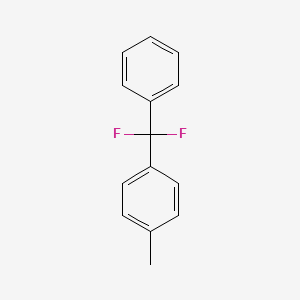

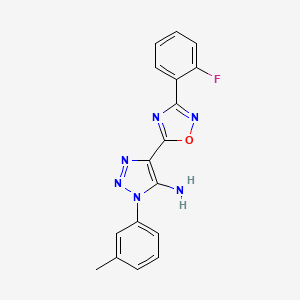

1,5,6,7-Tetrahydro-4H-indol-4-one, also known as 4,5,6,7-Tetrahydro-4-oxoindole, is a significant structure motif in medicinal chemistry . It is an indole mimetic containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one involves multicomponent methods . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .Molecular Structure Analysis

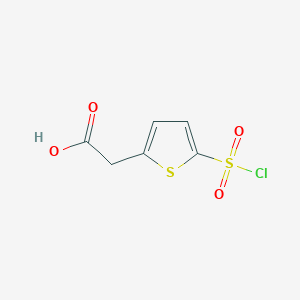

The molecular formula of 1,5,6,7-tetrahydro-4H-indol-4-one is C8H9NO . Its molecular weight is 135.16 . The SMILES string representation of its structure is O=C1CCCc2[nH]ccc12 .Chemical Reactions Analysis

The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4H-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures . Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions .Physical And Chemical Properties Analysis

The compound has a melting point of 188-190 °C (lit.) . Its density is 1.216 , and it has a boiling point of 311℃ . The vapor pressure is 0.000593mmHg at 25°C , and the refractive index is 1.592 .Scientific Research Applications

Preparation of 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbonitrile

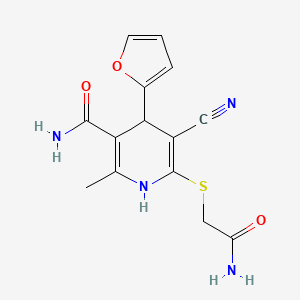

This compound can be used in the preparation of 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbonitrile . This derivative could potentially be used in further chemical reactions and syntheses.

Synthesis of Methyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acrylate

Another application of this compound is in the synthesis of methyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acrylate . This compound could be used as a building block in the synthesis of more complex molecules.

Production of 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanenitrile

This compound can also be used to produce 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanenitrile . This derivative could have potential applications in various chemical reactions.

Safety And Hazards

properties

IUPAC Name |

1,4,5,6-tetrahydroindol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h4-5,9H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNLHFPGBPXSNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-1H-indol-7(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide](/img/structure/B2395719.png)

![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)